molecular formula C7H7FN2O2 B13430980 2-Fluoro-3-methyl-4-nitroaniline

2-Fluoro-3-methyl-4-nitroaniline

Cat. No.: B13430980
M. Wt: 170.14 g/mol
InChI Key: PUVHWWSNBSKAJM-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 2-fluoro-3-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the amino group .

Another method involves the direct fluorination of 3-methyl-4-nitroaniline using a fluorinating agent such as Selectfluor. This reaction is typically carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Fluoro-3-methyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Fluoro-3-carboxy-4-nitroaniline.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-nitroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitroaniline: Similar structure but with the nitro group at the 4-position.

    3-Fluoro-2-methyl-4-nitroaniline: Similar structure but with the fluorine and methyl groups swapped.

    2-Methyl-4-nitroaniline: Lacks the fluorine atom.

Uniqueness

2-Fluoro-3-methyl-4-nitroaniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups on the aniline ring provides a balance of electronic effects that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-3-methyl-4-nitroaniline

InChI

InChI=1S/C7H7FN2O2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,9H2,1H3

InChI Key

PUVHWWSNBSKAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)N)[N+](=O)[O-]

Origin of Product

United States

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